molecular formula C9H10N2O2 B12972879 (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B12972879
M. Wt: 178.19 g/mol
InChI Key: BAXHQYLVBXPBPI-UHFFFAOYSA-N
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Description

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring with a methanol group attached at the 3-position and a methoxy group at the 5-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methoxypyrazole with a suitable pyridine derivative under specific conditions to form the fused ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol include other pyrazolopyridine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methanol groups at specific positions on the fused ring system can lead to unique interactions with molecular targets and distinct chemical properties .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(5-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-3-11-9(4-8)7(6-12)5-10-11/h2-5,12H,6H2,1H3

InChI Key

BAXHQYLVBXPBPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NN2C=C1)CO

Origin of Product

United States

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